molecular formula C19H36N2O5 B611254 TCO-C3-PEG3-C3-amine CAS No. 2028288-77-7

TCO-C3-PEG3-C3-amine

Cat. No. B611254
CAS RN: 2028288-77-7
M. Wt: 372.51
InChI Key: ZWCIHUBGBBHCSO-OWOJBTEDSA-N
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Description

TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker . It is a simple PEG derivative containing a TCO moiety and a free amine . This reagent can be used to derivatize carboxyl groups or activated ester (e.g. NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g. EDC, or DCC) . The hydrophilic PEG spacer improves water solubility .


Synthesis Analysis

TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) .


Molecular Structure Analysis

The molecular formula of TCO-C3-PEG3-C3-amine is C19H36N2O5 . The molecular weight is 372.50 g/mol .


Chemical Reactions Analysis

TCO-C3-PEG3-C3-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

TCO-C3-PEG3-C3-amine has a molecular weight of 372.5 g/mol . It is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .

Mechanism of Action

Target of Action

TCO-C3-PEG3-C3-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

TCO-C3-PEG3-C3-amine, being a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of TCO-C3-PEG3-C3-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.

Pharmacokinetics

The pharmacokinetics of TCO-C3-PEG3-C3-amine are influenced by its PEG-based structure . The hydrophilic PEG spacer improves water solubility, which can enhance the bioavailability of the compound . Furthermore, the compound can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond .

Result of Action

The result of the action of TCO-C3-PEG3-C3-amine is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can modulate cellular processes that are regulated by these proteins.

Action Environment

The action of TCO-C3-PEG3-C3-amine is influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) is necessary for the compound to derivatize carboxyl groups . Additionally, the hydrophilic PEG spacer arm provides a long, flexible connection that minimizes steric hindrance in reactions with complementary tetrazine-containing molecules .

Safety and Hazards

TCO-C3-PEG3-C3-amine is not classified as a hazardous substance or mixture . It is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

TCO-C3-PEG3-C3-amine is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs, which selectively degrade target proteins, could have significant implications for the future of drug development .

properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIHUBGBBHCSO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-C3-PEG3-C3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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